CBP-501 - 565434-85-7

CBP-501

Catalog Number: EVT-263191
CAS Number: 565434-85-7
Molecular Formula: C86H122F5N29O17
Molecular Weight: 1929.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Serine/Threonine Kinase Inhibitor CBP501 is a peptide with G2 checkpoint-abrogating activity. G2 checkpoint inhibitor CBP501 inhibits multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1, that phosphorylate serine 216 of the dual-specific phosphatase Cdc25C (cell division checkpoint 25 C); disruption of Cdc25C activity results in the inhibition of Cdc25C dephosphorylation of the mitotic cyclin-dependent kinase complex Cdc2/cyclin B, preventing entry into the mitotic phase of the cell cycle.
Synthesis Analysis

The synthesis of CBP-501 is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps in the synthesis process include:

  1. Activation of Amino Acids: Amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
  2. Coupling: The activated amino acids are sequentially coupled to the resin-bound peptide chain.
  3. Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.
  4. Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography .

This method ensures high purity and yield of the peptide, which is crucial for its biological activity.

Molecular Structure Analysis

The molecular structure of CBP-501 is characterized by its sequence of amino acids, which includes several d-amino acids that enhance its stability and resistance to proteolytic degradation. The specific sequence is designed to optimize binding to target proteins involved in cell cycle regulation. Notably, CBP-501 exhibits a unique structure that allows it to effectively bind to calmodulin and other regulatory proteins, thus influencing various signaling pathways associated with cancer cell proliferation .

Key Structural Features:

  • D-amino Acids: These confer increased stability in serum compared to peptides composed solely of L-amino acids.
  • Peptide Length: The compound consists of twelve amino acids, providing sufficient structural complexity for specific interactions with target proteins.
Chemical Reactions Analysis

CBP-501 can participate in various chemical reactions that may alter its functional properties:

  1. Oxidation: Particularly at methionine residues, using agents like hydrogen peroxide.
  2. Reduction: Disulfide bonds within the peptide can be reduced using dithiothreitol.
  3. Substitution: Site-directed mutagenesis can be employed to substitute specific amino acids within the peptide sequence.

These reactions can lead to modified peptides that may exhibit altered biological activities or affinities for their targets .

Mechanism of Action

CBP-501 functions primarily by dephosphorylating serine and threonine residues on cyclin-dependent kinases, thereby activating these kinases and facilitating progression through the cell cycle. The mechanism involves:

  • Inhibition of Phosphorylation: CBP-501 inhibits the phosphorylation of Cdc25C, preventing binding with 14-3-3 proteins, which would otherwise sequester Cdc25C and inhibit its activity.
  • Enhanced Tumor Cell Accumulation: It promotes an increase in intracellular platinum concentrations when used in combination with platinum-based chemotherapeutics like cisplatin, enhancing their cytotoxic effects on tumor cells .

Interaction with Other Proteins

CBP-501 shows strong binding to calmodulin, which plays a role in calcium signaling pathways involved in cell cycle regulation . This interaction enhances its effectiveness as an anticancer agent.

Physical and Chemical Properties Analysis

CBP-501 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,300 Da.
  • Solubility: Highly soluble in aqueous solutions, facilitating intravenous administration.
  • Stability: Enhanced stability due to the incorporation of d-amino acids; it remains active even under physiological conditions.

These properties contribute to its potential as a therapeutic agent in oncology .

Applications

CBP-501 is being explored for various scientific applications, particularly in oncology:

  1. Cancer Treatment: It is currently undergoing clinical trials for non-small cell lung cancer and malignant pleural mesothelioma.
  2. Combination Therapy: CBP-501 enhances the efficacy of DNA-damaging agents like cisplatin and bleomycin without increasing toxicity, making it a valuable candidate for combination therapies .
  3. Research Tool: Its unique mechanism as a G2 checkpoint abrogator makes it an important tool for studying cell cycle regulation and cancer biology.

Properties

CAS Number

565434-85-7

Product Name

CBP-501

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-benzoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid

Molecular Formula

C86H122F5N29O17

Molecular Weight

1929.1 g/mol

InChI

InChI=1S/C86H122F5N29O17/c87-64-49(65(88)67(90)68(91)66(64)89)39-60(118-80(135)62(42-122)120-77(132)59(38-47-40-109-51-19-8-7-18-48(47)51)117-79(134)61(41-121)119-70(125)50(92)36-44-25-27-46(28-26-44)69(124)45-16-5-2-6-17-45)78(133)116-58(37-43-14-3-1-4-15-43)76(131)113-54(22-11-33-106-84(98)99)72(127)110-52(20-9-31-104-82(94)95)71(126)111-53(21-10-32-105-83(96)97)73(128)114-56(29-30-63(93)123)75(130)112-55(23-12-34-107-85(100)101)74(129)115-57(81(136)137)24-13-35-108-86(102)103/h2,5-8,16-19,25-28,40,43,50,52-62,109,121-122H,1,3-4,9-15,20-24,29-39,41-42,92H2,(H2,93,123)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,128)(H,115,129)(H,116,133)(H,117,134)(H,118,135)(H,119,125)(H,120,132)(H,136,137)(H4,94,95,104)(H4,96,97,105)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m1/s1

InChI Key

DEZJGRPRBZSAKI-KMGSDFBDSA-N

SMILES

C1CCC(CC1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N

Solubility

Soluble in DMSO, not in water

Synonyms

CBP501. Amino acid sequence: DArginine 4benzoylDphenylalanylDserylDtryptophylDseryl23456pentafluoroDphenylalanyl3cyclohexylDalanylDarginylDarginylDarginylDglutaminylDarginyl

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.